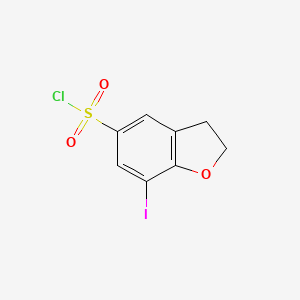
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride
Vue d'ensemble
Description
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClIO3S and a molecular weight of 344.554 g/mol . This compound is a derivative of benzofuran, a class of compounds known for their diverse biological and pharmacological activities . The presence of the iodo and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride typically involves the iodination of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzofuran ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions:
Reduction Reactions: The iodo group can be reduced to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-5-sulfonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions, often in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Deiodinated Products: Formed by the reduction of the iodo group.
Applications De Recherche Scientifique
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The iodo group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride: Lacks the iodo group, making it less reactive in certain chemical reactions.
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride is unique due to the presence of both the iodo and sulfonyl chloride groups, which confer distinct reactivity and biological activity. The iodo group enhances the compound’s ability to participate in halogen bonding and other non-covalent interactions, while the sulfonyl chloride group provides a versatile handle for further functionalization .
Propriétés
Numéro CAS |
856678-57-4 |
|---|---|
Formule moléculaire |
C8H6ClIO3S |
Poids moléculaire |
344.55 g/mol |
Nom IUPAC |
7-iodo-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h3-4H,1-2H2 |
Clé InChI |
DNUUNDQTPJVHBK-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2I)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














